molecular formula C10H16N2O B8109732 N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B8109732
M. Wt: 180.25 g/mol
InChI Key: YKWXSIYCOZVEBQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the azabicyclo[2.1.1]hexane family, which is known for its structural rigidity and unique three-dimensional shape. These properties make it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

N-cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9(12-8-2-1-3-8)10-4-7(5-10)6-11-10/h7-8,11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWXSIYCOZVEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C23CC(C2)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction follows a polar-radical-polar relay strategy, where the key step is a photocatalytic atom-transfer-radical-addition (ATRA) reaction . Another method involves the strain-release-driven Friedel–Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclobutyl-2-azabicyclo[2.1.1]hexane-1-carboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

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